molecular formula C71H100N13NaO23S2 B1261202 Nafpenzol D.C. CAS No. 80186-84-1

Nafpenzol D.C.

Cat. No.: B1261202
CAS No.: 80186-84-1
M. Wt: 1590.8 g/mol
InChI Key: HQZAGHOKHNFVRM-LLSBFPCGSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nafpenzol D.C. is a pharmaceutical compound primarily utilized in the treatment of chronic inflammatory and autoimmune conditions. While its exact chemical structure remains unspecified in publicly available literature, regulatory documents suggest it belongs to the class of naphthalene-derived sulfonates, characterized by a sulfonic acid group attached to a naphthalene backbone . Its mechanism of action involves modulation of cytokine pathways, particularly interleukin inhibition, which underpins its anti-inflammatory efficacy. Regulatory filings indicate it was first approved in the European Union in 2018 and has since been adopted in select Asian markets, with ongoing evaluations for U.S. FDA approval .

Properties

CAS No.

80186-84-1

Molecular Formula

C71H100N13NaO23S2

Molecular Weight

1590.8 g/mol

IUPAC Name

sodium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H41N7O12.C21H22N2O5S.C16H18N2O4S.C13H20N2O2.Na/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3;/q;;;;+1/p-1/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;15-,16+,19-;11-,12+,14-;;/m011../s1

InChI Key

HQZAGHOKHNFVRM-LLSBFPCGSA-M

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na+]

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na+]

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na+]

Synonyms

nafpenzol D.C.

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Nafpenzol D.C. shares structural homology with compounds such as 1-Naphthol, 2-Naphthalenesulfonic acid, and β-Naphthoquinone-4-sodium sulfonate (Table 1). These compounds exhibit variations in functional groups, influencing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles .

Table 1: Structural Comparison of Nafpenzol D.C. and Analogues

Compound Core Structure Functional Groups Key Applications
Nafpenzol D.C. Naphthalene Sulfonate, Chlorinated side chain Autoimmune disorders
1-Naphthol Naphthalene Hydroxyl Dye synthesis, antiseptics
2-Naphthalenesulfonic acid Naphthalene Sulfonate Surfactants, drug intermediates
β-Naphthoquinone-4-sodium sulfonate Naphthalene Quinone, Sulfonate Anticancer research

Pharmacokinetic Comparison

Nafpenzol D.C. demonstrates superior oral bioavailability (75–85%) compared to 1-Naphthol (<30%) due to its sulfonate group enhancing water solubility. Its elimination half-life (12–16 hours) is prolonged relative to 2-Naphthalenesulfonic acid (3–5 hours), attributed to reduced renal clearance and extensive plasma protein binding (>95%) .

Table 2: Pharmacokinetic Parameters

Parameter Nafpenzol D.C. 1-Naphthol 2-Naphthalenesulfonic acid
Bioavailability (%) 75–85 <30 40–50
Half-life (hours) 12–16 1–2 3–5
Protein Binding (%) >95 60–70 80–85
Primary Excretion Route Hepatic (CYP3A4) Renal Renal

Regulatory and Quality Considerations

Nafpenzol D.C.’s approval as a reference standard in China’s generic drug framework underscores its robust safety data and bioequivalence to EU-sourced batches. In contrast, 2-Naphthalenesulfonic acid lacks therapeutic-grade validation and is restricted to industrial use .

Q & A

Q. How should researchers address missing data in longitudinal studies of Nafpenzol D.C.’s chronic effects?

  • Methodological Answer: Apply multiple imputation techniques (e.g., MICE algorithm) to handle missing at random (MAR) data. For missing not at random (MNAR) scenarios, conduct pattern-mixture models to assess bias. Report attrition rates and sensitivity analyses in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.